REACTION_CXSMILES
|
C(C1C=CC=CN=1)=C.[OH:9][C:10]1C=C(O)C=CC=1CC1C=C(Cl)C=C(CC2C=CC(O)=CC=2O)C=1O.[CH2:35]=[O:36].[Cl:37][C:38]1[CH:43]=[CH:42][C:41]([OH:44])=[CH:40][CH:39]=1>>[CH2:10]([C:42]1[CH:43]=[C:38]([Cl:37])[CH:39]=[C:40]([CH2:35][OH:36])[C:41]=1[OH:44])[OH:9]
|
Name
|
polyester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)C1=NC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=C(C=CC(=C1)O)CC1=C(C(=CC(=C1)Cl)CC1=C(C=C(C=C1)O)O)O
|
Name
|
|
Quantity
|
2 mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(O)C1=C(C(=CC(=C1)Cl)CO)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |